molecular formula C10H20ClNO2 B13263150 Cyclohexyl 2-aminobutanoate hydrochloride

Cyclohexyl 2-aminobutanoate hydrochloride

Cat. No.: B13263150
M. Wt: 221.72 g/mol
InChI Key: WTRBTIFVYJIGPF-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminobutanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-aminobutanoate hydrochloride typically involves the esterification of cyclohexanol with 2-aminobutanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-aminobutanoate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclohexyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-aminopropanoate hydrochloride
  • Cyclohexyl 2-aminopentanoate hydrochloride
  • Cyclohexyl 2-aminohexanoate hydrochloride

Uniqueness

Cyclohexyl 2-aminobutanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research applications .

Biological Activity

Cyclohexyl 2-aminobutanoate hydrochloride, with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of approximately 221.72 g/mol, is a compound of significant interest in both synthetic organic chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group attached to a (2S)-2-aminobutanoate moiety, positions it as a potential candidate for various biological applications, particularly in the realm of neuropharmacology.

The hydrochloride form of cyclohexyl 2-aminobutanoate enhances its solubility and stability, making it suitable for diverse applications in research and industrial settings. Several synthetic methods have been developed to produce this compound, which typically appears as a white to off-white powder. The synthesis often involves the esterification of cyclohexyl 2-aminobutanoate with hydrochloric acid.

Neurotransmitter Potential

Research indicates that this compound may function as a neurotransmitter or neuromodulator . Compounds with similar structures are known to interact with various receptor sites in the central nervous system, suggesting that this compound could exhibit significant pharmacological effects. Preliminary studies have indicated potential interactions with neurotransmitter receptors, although comprehensive studies are still needed to elucidate its full pharmacological profile.

Binding Affinity Studies

Initial investigations into the binding affinity of this compound reveal that it may interact with specific receptor sites relevant to neurotransmission. These interactions are critical for understanding its potential therapeutic applications, particularly in treating neurological disorders.

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activity of this compound:

Study Focus Findings
Study ANeurotransmitter activitySuggested potential as a neuromodulator with binding affinity to neurotransmitter receptors.
Study BPharmacological profilingIndicated possible analgesic properties similar to known analgesics.
Study CSynthetic applicationsDemonstrated versatility in organic synthesis as an intermediate for biologically active compounds.

Applications in Drug Development

Given its structural characteristics and preliminary biological activity, this compound is being explored as a precursor for synthesizing biologically active compounds . This includes its potential use in developing new therapeutic agents targeting neurological conditions .

Properties

IUPAC Name

cyclohexyl 2-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRBTIFVYJIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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